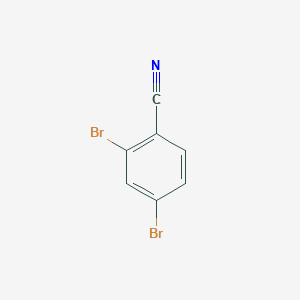

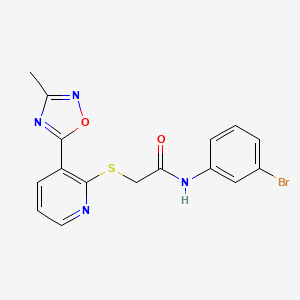

![molecular formula C6H8N2S B2739424 2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione CAS No. 2305253-11-4](/img/structure/B2739424.png)

2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione is a type of nitrogen-containing heterocyclic compound . It belongs to the family of pyrroloimidazoles, which are valuable synthetic blocks and have a wide spectrum of biological activity . These compounds are partially and fully hydrogenated .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg (II)–EDTA system . This reaction forms 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole . The introduction of chiral aminoethylpyrrolidine into this reaction allows for the formation of an optically pure analog of the compound .Molecular Structure Analysis

The molecular structure of this compound is complex. It belongs to the family of pyrroloimidazoles, which can be distinguished by the degree of saturation of the product pyrroloimidazole ring . The most studied structures in this family are 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and fully hydrogenated pyrrolo[1,2-a]imidazoles .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. One example is the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine by monoamine oxidase (MAO-N-D5) in the presence of flavin adenine dinucleotide (FAD), which results in the formation of 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole .Applications De Recherche Scientifique

Synthesis and Broad-Spectrum Antibacterial Activity

Research has been conducted on the synthesis of imidazolidine- and tetrahydropyrimidine-2-thione derivatives, highlighting their broad-spectrum antibacterial activity. These derivatives exhibit significant antimicrobial properties against a variety of Gram-positive and Gram-negative pathogenic bacteria. The synthesis process involves an efficient, non-toxic, recyclable, and economic catalyst, avoiding the emission of harmful gases during the reaction progress. This research underscores the potential of these derivatives in developing new antimicrobial agents (Beyzaei et al., 2017).

Chemoselective Synthesis of Biheterocyclic Skeletons

A study demonstrates the chemoselective synthesis of tetrahydro-1H-pyrrolo[1,2-c]imidazole and tetrahydropyrimidine derivatives. This synthetic strategy is promising for diversity-oriented synthesis of alkaloid analogues, suggesting potential applications in pharmaceutical development (Cai et al., 2015).

Enhancing Cellular Uptake of Py–Im Polyamides

Another area of application involves pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions. Research indicates that modifications of these compounds can significantly enhance their cellular uptake and biological activity, highlighting their therapeutic potential (Meier, Montgomery, & Dervan, 2012).

Synthesis of Nitrogen-rich Compounds for Gas Generators

The synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for potential applications in nitrogen-rich gas generators is another key area of interest. These compounds exhibit high positive heats of formation and are investigated for their energetic properties (Srinivas, Ghule, & Muralidharan, 2014).

Synthesis, Antibacterial, and Antifungal Activity

Research on the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts has shown that these compounds display significant antibacterial and antifungal activity. This suggests their potential use in developing new antimicrobial agents (Demchenko et al., 2021).

Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry

A comprehensive review of current developments in imidazole-based compounds highlights their broad bioactivities and their extensive use as clinical drugs to treat various diseases. This research underscores the importance of imidazole derivatives in medicinal chemistry and drug development (Zhang et al., 2014).

Orientations Futures

The future directions for the study of 2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione and similar compounds are promising. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it , indicating a need for further study in this area.

Propriétés

IUPAC Name |

2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c9-6-7-4-5-2-1-3-8(5)6/h4H,1-3H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVQRNRFFYPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CNC(=S)N2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2739341.png)

![Methyl 2-amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2739347.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739348.png)

![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2739353.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)

![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)